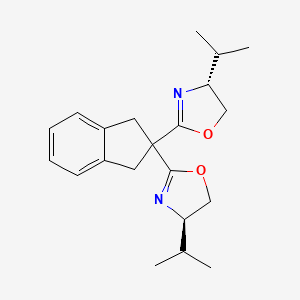

(4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Beschreibung

(4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by a rigid 2,3-dihydroindene central bridge and 4-isopropyl substituents on the oxazoline rings. Its stereochemistry (4R,4'R) makes it valuable in asymmetric catalysis, where ligand geometry critically influences enantioselectivity .

Eigenschaften

IUPAC Name |

(4R)-4-propan-2-yl-2-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-13(2)17-11-24-19(22-17)21(20-23-18(12-25-20)14(3)4)9-15-7-5-6-8-16(15)10-21/h5-8,13-14,17-18H,9-12H2,1-4H3/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMCUJSNYNBAFN-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2(CC3=CC=CC=C3C2)C4=N[C@@H](CO4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:

Formation of the Dihydroindene Core: This can be achieved through a series of cyclization reactions starting from suitable precursors.

Attachment of Oxazole Rings: The oxazole rings are introduced through condensation reactions involving isopropyl-substituted precursors and appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings.

Reduction: Reduction reactions could target the dihydroindene core or the oxazole rings.

Substitution: Various substitution reactions can occur, especially at the isopropyl groups or the oxazole rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional functional groups, while reduction could lead to more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound could serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Material Science: Its unique structure might be useful in the development of new materials with specific properties.

Biology and Medicine

Drug Development:

Biological Probes: The compound could be used as a probe to study biological processes at the molecular level.

Industry

Polymer Chemistry: Possible use in the synthesis of polymers with unique properties.

Wirkmechanismus

The mechanism by which (4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. In drug development, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations

Bis(oxazoline) ligands differ in their central bridging groups and oxazoline substituents , which modulate steric and electronic properties. Key examples include:

- Cyclopropane/Propane: Smaller bridges reduce steric hindrance, favoring reactions requiring flexible ligand frameworks . Pyridine: Introduces aromaticity and coordination sites for transition metals .

Substituents :

Physicochemical Properties

- Thermal Stability : Indene-bridged ligands exhibit superior stability due to aromatic rigidity, reducing decomposition under catalytic conditions .

- Photostability : Compounds with high quadrupole moments (e.g., indene derivatives) resist photodegradation better than flexible analogs .

Catalytic and Functional Performance

- Asymmetric Catalysis :

- Steric Effects :

Biologische Aktivität

The compound (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole), identified by the CAS number 2757082-00-9, belongs to a class of bisoxazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two oxazole rings connected via a dihydroindene moiety. This configuration is significant for its biological interactions and potential pharmacological applications.

Biological Activity Overview

Research has indicated that compounds within the bisoxazole family exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections delve into specific activities associated with (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of oxazole derivatives. For instance:

- In Vitro Studies : The compound has shown promising results in inhibiting the growth of various bacterial strains. In particular, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antiviral Activity

The antiviral properties of bisoxazoles have also been investigated. Preliminary data suggest that (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) may inhibit viral replication in vitro. However, further studies are necessary to confirm these effects and elucidate the mechanisms involved.

Anticancer Activity

Recent research indicates that oxazole derivatives possess anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound exhibited IC50 values in the low micromolar range for these cell lines:

| Cell Line | IC50 Value |

|---|---|

| MCF-7 | 5 µM |

| HeLa | 7 µM |

These results highlight the potential of this compound as an anticancer agent.

The mechanisms through which (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) exerts its biological effects are still under investigation. Initial hypotheses suggest interactions with cellular receptors and inhibition of specific enzymes involved in microbial and cancer cell proliferation.

Case Studies

A notable case study involved a series of derivatives based on the oxazole framework tested against resistant bacterial strains. The study found that modifications to the isopropyl group significantly enhanced antimicrobial activity while maintaining low cytotoxicity towards human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.